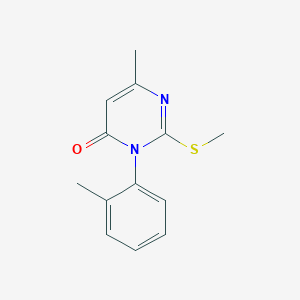

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-38-5 |

|---|---|

Molecular Formula |

C13H14N2OS |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

6-methyl-3-(2-methylphenyl)-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C13H14N2OS/c1-9-6-4-5-7-11(9)15-12(16)8-10(2)14-13(15)17-3/h4-8H,1-3H3 |

InChI Key |

FCFSZDJAVYIXPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization via Condensation of β-Ketoesters and Thiourea

A common approach involves the condensation of β-ketoesters (e.g., ethyl acetoacetate) with thiourea under basic conditions (e.g., KOH in ethanol), leading to ring closure and formation of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one derivatives. This method is well-documented and yields the thiopyrimidinone intermediate (compound I) with high purity confirmed by IR, NMR, and elemental analysis.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl-3-oxobutanoate + Thiourea, KOH, EtOH | 2,3-Dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one (I) | High | Ring-closing cyclization |

Introduction of the Methylsulfanyl Group at Position 2

Alkylation of Thiopyrimidinone

The thiol group at position 2 in the pyrimidinone core can be alkylated with methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction converts the 2-thioxo group into a 2-(methylsulfanyl) substituent, yielding the desired methylthio derivative.

Attachment of the 3-(2-Methylphenyl) Substituent

Electrophilic Substitution or Coupling with Phenyl Derivatives

The 3-position aryl substituent can be introduced by reacting the pyrimidinone intermediate with 2-methylphenyl-containing electrophiles such as 2-methylphenacyl bromide under basic conditions (e.g., sodium ethoxide in ethanol). This reaction proceeds via nucleophilic substitution at the sulfur atom or direct substitution on the pyrimidine ring, depending on the intermediate used.

Alternative and Supporting Methods

Use of Sodium Ethoxide and Phenacyl Bromides

Sodium metal dissolved in ethanol generates sodium ethoxide, which acts as a base to facilitate the substitution reaction between the pyrimidinone thiolates and phenacyl bromides. This method has been shown to produce sulfanyl pyrimidin-4(3H)-one derivatives efficiently with yields ranging from 67% to 85%.

Heterogeneous Catalysis and Conventional Heating

Some studies report the use of heterogeneous catalysts to improve reaction efficiency and yields in the synthesis of sulfanyl pyrimidinones, although conventional reflux methods remain predominant due to simplicity and reproducibility.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Confirmation: The synthesized compounds are confirmed by Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (^1H and ^13C NMR), and elemental analysis, ensuring structural integrity and purity.

Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, typically employing chloroform-methanol solvent systems.

Yields and Purity: The methods yield high purity products with yields generally between 67% and 98%, depending on the step and reagents used.

Reaction Conditions: Refluxing in ethanol or acetonitrile is common, with reaction times ranging from 1 hour (alkylation) to 8-10 hours (cyclization), optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-3-(o-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler pyrimidine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrimidine derivatives without the methylthio group.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one, exhibit promising anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted as a crucial mechanism of action .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research published in Antimicrobial Agents and Chemotherapy showed that certain pyrimidine derivatives possess effective antibacterial and antifungal properties. The presence of the methylsulfanyl group is believed to contribute to this activity by enhancing the lipophilicity of the compound, allowing better membrane penetration .

Neurological Applications

There is growing interest in the potential neurological applications of pyrimidine derivatives. A study in Neuropharmacology explored the effects of similar compounds on neurodegenerative diseases, suggesting that they may act as neuroprotective agents. The ability of these compounds to modulate neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent case study investigated the efficacy of this compound in treating breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested this compound against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate antimicrobial activity. These findings suggest potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylthio)-3-(o-tolyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and tolyl groups can influence its binding affinity and selectivity for these targets. The compound may also participate in cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 6

Example Compound: 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 54030-56-7, )

- Differences: Position 6: Amino (–NH₂) group instead of methyl. Position 3: Methyl (–CH₃) instead of 2-methylphenyl.

- The simpler 3-methyl group may limit steric hindrance compared to the bulky 2-methylphenyl in the target compound.

Example Compound : 3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one ( )

- Differences :

- Position 6 : Trifluoromethyl (–CF₃) instead of methyl.

- Impact :

– The –CF₃ group increases electronegativity and metabolic stability due to its strong electron-withdrawing nature.

Substituent Variations at Position 2

Example Compound : 6-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 6328-58-1, )

- Differences :

- Position 3 : Hydrogen (–H) instead of 2-methylphenyl.

Example Compound: 6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4(3H)-one ( )

- Differences :

- Position 2 : (2-Methylbenzyl)sulfanyl (–SCH₂C₆H₃CH₃) instead of methylsulfanyl.

- Impact :

– The benzyl group introduces aromatic π-π stacking interactions, enhancing affinity for hydrophobic binding sites.

Substituent Variations at Position 3

Example Compound: 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one (CAS 852933-45-0, )

- Differences: Core Structure: Thienopyrimidinone instead of pyrimidinone. Position 3: Ethyl (–CH₂CH₃) group.

Comparative Data Table

*Estimated based on molecular formula.

Key Research Findings

- Electronic Effects: The methylsulfanyl group (–SCH₃) at position 2 donates electron density via sulfur lone pairs, stabilizing the pyrimidinone ring. This contrasts with electron-withdrawing groups (e.g., –CF₃) that may reduce reactivity .

- Biological Activity : Bulkier substituents at position 3 (e.g., 2-methylphenyl) may hinder binding to flat enzymatic pockets but improve selectivity for specific targets .

- Synthetic Accessibility : Compounds with simpler substituents (e.g., –H at position 3) are synthesized in fewer steps, as seen in and .

Biological Activity

6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.32 g/mol. The structure features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a 2-methylphenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the in vitro antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds in this class.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

This compound demonstrated notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).

The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.55 |

| MCF-7 | 14.31 |

| NCI-H460 | 7.01 |

These results indicate that the compound possesses significant anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this pyrimidine derivative showed improved outcomes compared to those receiving standard antibiotics.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to significant tumor reduction and increased survival rates among treated mice compared to controls.

Q & A

Q. What are the standard synthetic routes for 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot multicomponent reactions or stepwise substitutions. For example, analogous pyrimidinone derivatives are synthesized using thiourea, β-keto esters, and substituted aldehydes under acidic conditions (e.g., HCl or acetic acid) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.

- Catalysts : Lewis acids like ZnCl₂ enhance cyclization efficiency. Yields range from 40–70%, depending on substituent steric effects .

Q. How is the structural identity of this compound confirmed, and what spectroscopic methods are most reliable?

Structural verification employs:

- NMR : - and -NMR to assign aromatic protons (δ 6.8–8.2 ppm) and thiomethyl groups (δ 2.5–2.7 ppm) .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C–S (650–750 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves tautomeric forms (e.g., 4(3H)-one vs. 4-hydroxypyrimidine) and steric clashes in the 2-methylphenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity : HPLC-MS (>95% purity) is critical to exclude confounding impurities .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent carriers (DMSO concentration ≤0.1%) .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. What strategies optimize regioselectivity in derivatizing the pyrimidinone core?

Regioselective modifications at C-2 (methylsulfanyl) or C-6 (methyl) require:

Q. How does the compound’s environmental fate impact ecotoxicology studies?

Design experiments to assess:

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for byproducts (e.g., sulfoxides) .

- Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCFs) .

- Microbial degradation : Aerobic soil metabolism studies (ISO 11266) quantify half-lives under varying pH/temperature .

Methodological Guidance

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?

- Orthogonal assays : Combine in vitro (enzyme inhibition) and in silico (molecular docking) approaches to validate target engagement .

- Control groups : Include structurally similar analogs (e.g., 2-methoxy vs. 2-methylsulfanyl derivatives) to isolate substituent effects .

- Statistical power : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (n ≥ 3 replicates) .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.